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Compound of Interest

Compound Name: Glyceryl Dimyristate

Cat. No.: B052915 Get Quote

Introduction

Glyceryl dimyristate is a solid lipid excipient composed of glycerin and myristic acid, a 14-

carbon saturated fatty acid.[1] Its physicochemical properties make it an excellent candidate for

formulating oral lipid-based drug delivery systems (LBDDS), particularly for poorly water-

soluble drugs (Biopharmaceutics Classification System Class II and IV). LBDDS, such as Solid

Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can significantly

enhance the oral bioavailability of these challenging compounds. The primary mechanisms

include improving drug solubilization in the gastrointestinal (GI) tract, protecting the drug from

enzymatic degradation, and facilitating lymphatic absorption, which can bypass hepatic first-

pass metabolism.[2]

Key Applications of Glyceryl Dimyristate:

Solid Lipid Nanoparticles (SLNs): As the primary solid lipid matrix, glyceryl dimyristate can

encapsulate lipophilic drugs. Upon oral administration, these nanoparticles can increase the

surface area for dissolution and absorption.[2]

Nanostructured Lipid Carriers (NLCs): Glyceryl dimyristate is used as the solid lipid

component, blended with a liquid lipid (oil). This creates a less-ordered lipid matrix, which

can increase drug loading capacity and minimize drug expulsion during storage compared to

traditional SLNs.[3]
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Bioavailability Enhancement: By dissolving the drug in the lipid matrix, glyceryl dimyristate
formulations overcome the dissolution rate-limiting step for absorption of poorly soluble

drugs.[4]

Controlled Release: The solid nature of the lipid matrix can provide sustained release of the

encapsulated drug as the lipid is digested in the GI tract.

Data Presentation
Quantitative data is crucial for formulation development. The following tables provide

representative data for the physicochemical properties of glyceryl dimyristate and typical

characteristics of lipid-based formulations.

Table 1: Physicochemical Properties of Glyceryl Esters

Property
Glyceryl 1,3-
dimyristate

Glyceryl
Monomyristate

Glyceryl
Monostearate (for
comparison)

Molecular Formula C₃₁H₆₀O₅ C₁₇H₃₄O₄ C₂₁H₄₂O₄

Molecular Weight 512.8 g/mol [5] 302.4 g/mol [6] ~358.6 g/mol

Physical Form Solid[5] White Crystalline Solid Off-white powder[7]

Melting Point (°C) Not specified 68 - 70[8] 54 - 64[7]

HLB Value (approx.) Low (estimated < 5) ~3.8 - 5.2 ~3[7]

Note: Data for glyceryl dimyristate is limited in public sources; values for related monoesters

are provided for context. The HLB (Hydrophilic-Lipophilic Balance) value is critical for selecting

appropriate surfactants.

Table 2: Representative Formulation and Characterization of Solid Lipid-Based Nanoparticles
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Parameter
SLN Formulation
Example[9]

NLC Formulation
Example[9]

Solid Lipid Glyceryl Dibehenate Glyceryl Dibehenate

Liquid Lipid N/A Caprylic/Capric Triglycerides

Surfactant Poloxamer-188 Poloxamer-188

Drug Model Drug Model Drug

Particle Size (nm) ~150 - 300 ~150 - 300

Zeta Potential (mV) -20 to -35 -20 to -35

Entrapment Efficiency (%) >80%[9] >90%[9]

Table 3: Representative Pharmacokinetic Data Comparing Standard Drug vs. SLN Formulation

(Oral Administration in Rats)

Formulation Cₘₐₓ (ng/mL) Tₘₐₓ (h)
AUC₀₋t
(ng·h/mL)

Relative
Bioavailability
(%)

Drug Suspension ~100-150 ~2-4 ~500-800 100 (Reference)

SLN Formulation ~400-600 ~3-5 ~2500-4000 ~400-500%[4]

Note: Values are illustrative based on typical enhancements seen with SLN formulations for

poorly soluble drugs and may vary significantly based on the specific drug and formulation.[4]

Experimental Protocols
Detailed protocols are essential for reproducible research in drug delivery.

Protocol 1: Preparation of Glyceryl Dimyristate-Based SLNs/NLCs by Hot High-Pressure

Homogenization (HPH)

This protocol describes a common and scalable method for producing SLNs and NLCs.[2][10]
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Materials:

Glyceryl dimyristate (Solid Lipid)

Liquid Lipid (e.g., Miglyol 812, Oleic Acid) - for NLCs only

Active Pharmaceutical Ingredient (API), lipophilic

Surfactant (e.g., Poloxamer 188, Tween 80)

Co-surfactant (optional, e.g., Soy Lecithin)

Purified Water

Equipment:

Magnetic stirrer with hot plate

High-shear homogenizer (e.g., Ultra-Turrax)

High-pressure homogenizer (e.g., Avestin, Microfluidizer)

Glass beakers

Particle size analyzer (DLS)

Procedure:

Preparation of Lipid Phase: a. Weigh the required amounts of glyceryl dimyristate and the

lipophilic API. For NLCs, also weigh the liquid lipid. b. Place them in a glass beaker and heat

on a magnetic stirrer hot plate to a temperature 5-10°C above the melting point of the

glyceryl dimyristate to ensure complete melting and drug dissolution.[10]

Preparation of Aqueous Phase: a. In a separate beaker, weigh the surfactant and co-

surfactant and dissolve them in purified water. b. Heat the aqueous phase to the same

temperature as the lipid phase while stirring.[10]
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Formation of Pre-emulsion: a. Pour the hot aqueous phase into the molten lipid phase under

continuous high-speed stirring using a high-shear homogenizer (e.g., 10,000 rpm for 5-10

minutes).[11] This forms a coarse oil-in-water (o/w) pre-emulsion.

High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-

pressure homogenizer, which should be pre-heated to the same temperature. b.

Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500-1500 bar.[2] The

optimal parameters must be determined for each specific formulation.

Cooling and SLN/NLC Formation: a. Transfer the resulting hot nanoemulsion to a beaker

placed in an ice bath or allow it to cool to room temperature under gentle stirring. b. As the

lipid cools and recrystallizes, it forms the solid nanoparticles.

Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using Dynamic

Light Scattering (DLS). b. Zeta Potential: Measure using DLS to assess surface charge and

predict colloidal stability. c. Entrapment Efficiency (EE%) and Drug Loading (DL%): Separate

unencapsulated drug by ultracentrifugation and quantify the drug in the supernatant and

pellet using a validated analytical method (e.g., HPLC).

Protocol 2: In Vitro Lipolysis of Lipid-Based Formulations

This protocol simulates the digestion of the lipid formulation in the small intestine to predict its

in vivo behavior.[12][13]

Materials:

Lipid Formulation (SLN/NLC dispersion)

Lipolysis Medium (e.g., 50 mM Tris-maleate buffer, 150 mM NaCl, 5 mM CaCl₂)

Bile Salt (e.g., Sodium taurodeoxycholate)

Phospholipid (e.g., Phosphatidylcholine)

Pancreatin extract (lipase source)

0.2 M NaOH solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12250869/
https://japsonline.com/admin/php/uploads/3157_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4884793/
https://www.gattefosse.com/characterization-methods/vitro-lipolysis-test
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipase inhibitor (e.g., 4-bromophenylboronic acid)

Equipment:

Thermostated reaction vessel (37°C)

pH-stat apparatus with an autoburette

Magnetic stirrer

Centrifuge/Ultracentrifuge

HPLC or other analytical instrument for drug quantification

Procedure:

Setup: a. Add the lipolysis medium, bile salt, and phospholipid to the thermostated reaction

vessel at 37°C under continuous agitation (e.g., 100 rpm).[12] b. Adjust the pH of the

medium to the desired value (e.g., pH 7.5) using the pH-stat.[12]

Dispersion and Digestion: a. Disperse a known amount of the lipid formulation into the

medium and allow it to equilibrate for 10-15 minutes.[13] b. Initiate the lipolysis by adding a

freshly prepared pancreatin solution.[14] The pH-stat will automatically titrate the free fatty

acids produced with the NaOH solution.

Monitoring and Sampling: a. Record the volume of NaOH added over time (e.g., for 30-60

minutes). This volume is proportional to the extent of lipid digestion.[12] b. At predetermined

time points (e.g., 0, 5, 15, 30 min), withdraw aliquots of the digestion mixture.[14]

Sample Processing and Analysis: a. Immediately add a lipase inhibitor to each aliquot to stop

the reaction.[15] b. Separate the different phases by ultracentrifugation (e.g., 14,000 rpm at

37°C).[15] This will yield an aqueous phase (containing drug in micelles) and a pellet phase

(containing precipitated drug and calcium soaps).[12] c. Carefully collect the aqueous phase

and analyze the drug concentration using a validated method like HPLC. This represents the

amount of drug available for absorption.

Protocol 3: In Vivo Pharmacokinetic Evaluation in a Rodent Model
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This protocol outlines a standard procedure to assess the oral bioavailability of a glyceryl
dimyristate-based formulation.[16]

Materials:

Test animals (e.g., male Sprague-Dawley rats, 200-250 g)

Lipid nanoparticle formulation

Control formulation (e.g., aqueous suspension of the free drug)

Oral gavage needles

Blood collection tubes (e.g., with K₂-EDTA)

Anesthetic (as per institutional guidelines)

Equipment:

Animal housing facilities

Centrifuge for plasma separation

-80°C freezer for sample storage

LC-MS/MS for bioanalysis

Procedure:

Animal Acclimatization and Dosing: a. House the animals under standard conditions (e.g.,

12h light/dark cycle, 25±2°C) with free access to food and water.[16] Fast the animals

overnight (8-12 hours) before dosing, with water available ad libitum. b. Divide animals into

groups (e.g., n=6 per group): Group 1 receives the control formulation, and Group 2 receives

the SLN/NLC formulation. c. Administer a single dose of the respective formulation via oral

gavage at a predetermined concentration (e.g., 10 mg/kg).

Blood Sampling: a. Collect blood samples (~250 µL) from the tail vein or other appropriate

site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Preparation: a. Immediately transfer blood samples into tubes containing an

anticoagulant. b. Centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the

plasma. c. Collect the plasma supernatant and store it at -80°C until analysis.

Bioanalysis: a. Develop and validate a sensitive bioanalytical method (typically LC-MS/MS)

for the quantification of the drug in plasma. b. Prepare calibration standards and quality

control samples by spiking blank plasma with known concentrations of the drug. c. Analyze

the unknown plasma samples along with the standards and controls.

Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each

formulation group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to

calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ

(time to maximum concentration), and AUC (area under the curve). c. Calculate the relative

oral bioavailability of the test formulation compared to the control.

Visualizations
Diagrams help visualize complex workflows and mechanisms.
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Caption: Workflow for Development and Evaluation of Lipid Nanoparticles.
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Caption: Mechanism of Oral Bioavailability Enhancement by Lipid Nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b052915#glyceryl-dimyristate-in-oral-lipid-based-drug-
delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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